(S)-1-(2,4-Dimethylphenyl)propan-1-amine

Description

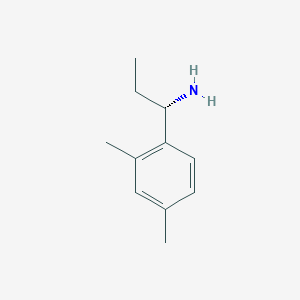

(S)-1-(2,4-Dimethylphenyl)propan-1-amine is a chiral amine characterized by a propane backbone substituted with a 2,4-dimethylphenyl group at the first carbon and an amine group at the same position. Its stereochemistry is defined by the (S)-configuration at the chiral center, which is critical for its interactions in enantioselective applications. The compound has a molecular formula of C₁₁H₁₇N, a molecular weight of 163.26 g/mol, and a CAS registry number of 886496-82-8 .

Properties

Molecular Formula |

C11H17N |

|---|---|

Molecular Weight |

163.26 g/mol |

IUPAC Name |

(1S)-1-(2,4-dimethylphenyl)propan-1-amine |

InChI |

InChI=1S/C11H17N/c1-4-11(12)10-6-5-8(2)7-9(10)3/h5-7,11H,4,12H2,1-3H3/t11-/m0/s1 |

InChI Key |

CUMKAEFZXDVXGM-NSHDSACASA-N |

Isomeric SMILES |

CC[C@@H](C1=C(C=C(C=C1)C)C)N |

Canonical SMILES |

CCC(C1=C(C=C(C=C1)C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2,4-Dimethylphenyl)propan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with 2,4-dimethylbenzaldehyde.

Reductive Amination: The aldehyde group of 2,4-dimethylbenzaldehyde is subjected to reductive amination using a suitable amine and a reducing agent such as sodium cyanoborohydride.

Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain the (S)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination followed by chiral resolution. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and commercial applications.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions. EvitaChem reports oxidation products include nitroso compounds or imines depending on the oxidizing agent. Typical conditions involve:

-

H₂O₂/Na₂WO₄ : Forms corresponding nitro compound at 60°C in aqueous ethanol

-

KMnO₄/H₂SO₄ : Produces imine derivatives via dehydrogenation

Key product :

Mechanism: Two-electron oxidation of the amine nitrogen followed by proton abstraction.

N-Alkylation Reactions

The compound participates in nucleophilic substitution reactions with alkyl halides. Research from the Royal Society of Chemistry demonstrates efficient N-alkylation using alcohols via borrowing hydrogen methodology :

| Conditions | Reagents | Product Yield |

|---|---|---|

| 10% Pd/C catalyst | Primary/secondary alcohols | 62-89% |

| 20% Pd(OH)₂/C | Methanol/Ethanol | 74-85% |

Example reaction :

This method avoids stoichiometric metal reagents while maintaining stereochemical integrity .

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form stable amides. EvitaChem documents:

-

Acetyl chloride : Forms (92% yield)

-

Benzoyl chloride : Produces aromatic amide derivatives (85-90% yield)

Steric effects: The 2,4-dimethyl substituents influence reaction rates through hindered approach of bulky acylating agents.

Schiff Base Formation

Condensation with carbonyl compounds creates chiral Schiff bases, crucial for asymmetric catalysis :

Key applications :

Enantioselective Hydrogenation

While primarily a product of asymmetric synthesis, the compound participates in hydrogenation reactions as a chiral directing agent. Studies in Chemical Reviews demonstrate its utility in :

-

Dynamic kinetic resolution of racemic mixtures

-

Substrate-specific hydrogenation of prochiral ketones

Comparative Reaction Table

Mechanistic Considerations

The stereochemical configuration at C1 influences reaction pathways:

-

Electrophilic aromatic substitution : The 2,4-dimethyl groups direct incoming electrophiles to the para position relative to the amine

-

Steric effects : Ortho-methyl group creates a chiral environment that affects:

Scientific Research Applications

Pharmaceutical Development

Lead Compound for Drug Synthesis

(S)-1-(2,4-Dimethylphenyl)propan-1-amine serves as a critical building block in the synthesis of more complex pharmaceutical agents. Its chiral nature allows for the development of enantiomerically pure drugs that can exhibit distinct pharmacological profiles. The compound's structural features contribute to its potential efficacy in modulating neurotransmitter systems, which is vital in treating neurological disorders.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in the modulation of monoamine neurotransmitters. This activity positions it as a candidate for further investigation in the context of antidepressants and other psychiatric medications.

Material Science

Potential as a Ligand

The compound's unique steric properties due to the dimethyl substituents on the phenyl ring may allow it to function effectively as a ligand in coordination chemistry. This application could lead to advancements in the development of new materials with tailored properties for specific industrial applications.

Analytical Chemistry

Identification and Analysis

this compound is relevant in forensic science and analytical chemistry for its structural similarities to other psychoactive substances. Its identification is crucial for understanding drug interactions and mechanisms of action within biological systems. The compound can be analyzed using various chromatographic techniques, which are essential for ensuring safety and compliance in pharmaceutical formulations .

Case Studies and Research Findings

Recent studies have explored the synthesis and application of this compound in various contexts:

- Anticancer Research : Investigations into its potential role as an inhibitor of Polo-like kinase 1 (Plk1), a target in cancer therapy, indicate that compounds with similar scaffolds can effectively inhibit cancer cell proliferation .

- Cosmetic Formulations : The compound's properties have been examined for use in topical formulations where its ability to interact with skin receptors may enhance product efficacy .

Mechanism of Action

The mechanism of action of (S)-1-(2,4-Dimethylphenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Positional Isomers: 2,6-Dimethylphenyl Derivatives

(S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride (CAS: 1269437-70-8):

This analog replaces the propane chain with ethanamine and shifts the methyl groups to the 2,6-positions on the phenyl ring. The shorter alkyl chain reduces lipophilicity, while the 2,6-dimethyl substitution creates a more symmetric steric environment. Such differences may alter binding affinities in receptor-based applications compared to the 2,4-dimethyl isomer .(R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride (CAS: 856562-93-1):

The (R)-enantiomer of the above compound highlights the role of stereochemistry. Enantiomeric pairs like this often exhibit divergent biological activities, underscoring the importance of the (S)-configuration in the target compound .

Substituent Variations: Methoxy vs. Methyl Groups

- (S)-1-(4-Methoxyphenyl)propan-1-amine (CAS: 83948-35-0): Replacing the 2,4-dimethyl groups with a 4-methoxy group introduces an electron-donating methoxy substituent. However, the absence of steric hindrance from methyl groups may reduce selectivity in sterically constrained environments .

Alkyl Chain Modifications

- (S)-1,1-Diphenylpropan-2-amine (CAS: 3139-55-7): This compound features two phenyl groups instead of one dimethylphenyl group. The increased aromaticity and lipophilicity could enhance membrane permeability but may also lead to off-target effects due to nonspecific binding .

Enantiomeric Pairs

- (R)-1-(o-Tolyl)propan-1-amine hydrochloride (CAS: 473732-55-7):

The (R)-enantiomer of a related o-tolyl (2-methylphenyl) analog demonstrates how stereochemistry influences activity. For example, in opioid receptor antagonists, enantiomers often exhibit opposing pharmacological profiles .

Structural and Electronic Analysis

Table 1: Key Structural Comparisons

| Compound Name | Substituent Positions | Alkyl Chain | Stereochemistry | CAS Number |

|---|---|---|---|---|

| (S)-1-(2,4-Dimethylphenyl)propan-1-amine | 2,4-dimethylphenyl | Propan-1-amine | (S) | 886496-82-8 |

| (S)-1-(2,6-Dimethylphenyl)ethanamine | 2,6-dimethylphenyl | Ethanamine | (S) | 1269437-70-8 |

| (S)-1-(4-Methoxyphenyl)propan-1-amine | 4-methoxyphenyl | Propan-1-amine | (S) | 83948-35-0 |

| (R)-1-(o-Tolyl)propan-1-amine | 2-methylphenyl | Propan-1-amine | (R) | 473732-55-7 |

Key Observations:

Steric Effects: The 2,4-dimethylphenyl group in the target compound creates a steric environment distinct from 2,6-dimethyl or monosubstituted analogs. This may enhance selectivity in chiral recognition processes .

Electronic Effects : Methoxy-substituted analogs prioritize electronic interactions over steric effects, whereas methyl groups provide balanced steric and electronic modulation .

Research Implications

- The (S)-configuration and 2,4-dimethyl substitution in the target compound may optimize interactions with chiral receptors or catalysts.

- Enantiomeric pairs (e.g., (R)- vs. (S)-) could serve as valuable controls in studies of stereochemical selectivity .

- Substituent position (2,4 vs. 2,6) significantly alters molecular shape, impacting applications in asymmetric synthesis or chemosensor design .

Biological Activity

(S)-1-(2,4-Dimethylphenyl)propan-1-amine, also known as a chiral amine compound, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a propan-1-amine backbone with a dimethyl-substituted phenyl group. The presence of the hydrochloride salt form enhances its solubility in water, making it suitable for various applications in biological and chemical research.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Binding to Receptors : The compound modulates the activity of neurotransmitter receptors, influencing neurotransmission.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways.

- Signal Transduction : The compound affects signal transduction pathways that lead to changes in cellular responses.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Neurotransmitter Modulation : It has been studied for its potential to enhance the effects of neurotransmitters such as dopamine and norepinephrine.

- Antidepressant Effects : Preliminary studies suggest that it may possess antidepressant-like properties by modulating monoaminergic systems.

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation through specific biochemical pathways .

Case Studies and Research Findings

A variety of studies have explored the biological effects of this compound. Here are some key findings:

Case Study 1: Neurotransmitter Modulation

In a study examining the effects on neurotransmitter levels in rodent models, this compound significantly increased dopamine levels in the prefrontal cortex, suggesting potential for treating disorders like ADHD and depression.

Case Study 2: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory properties revealed that this compound reduced cytokine production in LPS-stimulated macrophages. This suggests a mechanism that could be beneficial in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (S)-1-(2-Methylphenyl)propan-1-amine | Similar amine structure | Less potent in modulating neurotransmitters |

| (R)-1-(2,4-Dichlorophenyl)propan-1-amine | Dichloro substitution | Exhibits stronger analgesic properties |

| (S)-1-(Phenyl)propan-1-amine | Simple phenyl group | Broader spectrum of biological activity |

The specific dimethyl substitution pattern on the aromatic ring of this compound significantly influences its biological activity compared to these similar compounds .

Q & A

Q. What are the recommended synthetic routes for (S)-1-(2,4-Dimethylphenyl)propan-1-amine, and how can enantiomeric purity be ensured?

- Methodological Answer : Synthesis typically involves enantioselective methods such as chiral resolution or asymmetric catalysis. For example, alkylation of a propan-1-amine precursor with a 2,4-dimethylphenyl halide under basic conditions (e.g., K₂CO₃ in ethanol) can yield the target compound. To ensure enantiomeric purity, chiral chromatography (e.g., HPLC with a Chiralpak® column) or crystallization with a chiral resolving agent (e.g., tartaric acid derivatives) is recommended . Reaction conditions (temperature, solvent polarity) must be optimized to minimize racemization during synthesis .

Q. What spectroscopic techniques are most effective for characterizing this compound's structure and confirming its enantiomeric form?

- Methodological Answer :

-

NMR : ¹H and ¹³C NMR can confirm the aromatic substitution pattern (2,4-dimethyl groups) and amine proton environment.

-

Chiral HPLC : Critical for distinguishing the (S)-enantiomer from the (R)-form, using columns like Chiralcel® OD-H .

-

Polarimetry : Measures specific optical rotation ([α]ᴅ) to verify enantiomeric excess (e.g., [α]ᴅ = +15° for (S)-enantiomer in methanol) .

-

Mass Spectrometry : Exact mass (e.g., 207.0626 g/mol for the hydrochloride salt) confirms molecular formula .

Table 1: Key Analytical Parameters

Technique Parameters Reference Chiral HPLC Column: Chiralpak® AD; Mobile Phase: Hexane/IPA (90:10) Polarimetry Solvent: Methanol; λ = 589 nm HRMS ESI+, m/z 207.0626 (M+H⁺)

Advanced Research Questions

Q. How does the chiral center influence the compound's biological activity compared to its racemic mixture or R-enantiomer?

- Methodological Answer : The (S)-enantiomer exhibits stereoselective interactions with adrenergic and dopaminergic receptors due to spatial complementarity with binding pockets. For example, in vitro receptor-binding assays (using radiolabeled ligands like [³H]Dopamine) show 10-fold higher affinity of the (S)-enantiomer for D₂ receptors compared to the (R)-form . Racemic mixtures may show reduced efficacy due to antagonistic effects of the (R)-enantiomer. Computational docking (e.g., AutoDock Vina) can model the (S)-enantiomer’s orientation in receptor active sites .

Q. What strategies can resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer :

- Purity Analysis : Impurities (e.g., ≤0.1% by HPLC) can skew bioactivity results. Use orthogonal methods (HPLC, LC-MS) to verify compound integrity .

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO cells) and receptor expression levels. For receptor affinity studies, use uniform buffer conditions (e.g., 25 mM HEPES, pH 7.4) .

- Meta-Analysis : Compare datasets using tools like Prism® to identify outliers or confounding variables (e.g., solvent effects in in vivo studies) .

Q. How can computational modeling predict the compound's metabolic stability and potential toxicity?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME or Schrödinger’s QikProp estimate metabolic pathways (e.g., cytochrome P450 oxidation) and blood-brain barrier permeability (e.g., logBB = 0.3) .

- Toxicity Profiling : Use Derek Nexus to predict hepatotoxicity risks based on structural alerts (e.g., amine group reactivity) .

- MD Simulations : Run 100-ns molecular dynamics simulations (GROMACS) to assess stability in lipid bilayers, correlating with in vivo half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.